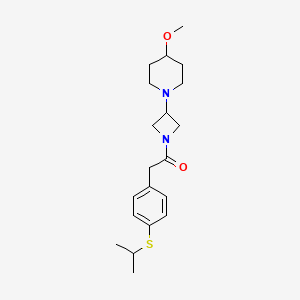

2-(4-(Isopropylthio)phenyl)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone

Description

2-(4-(Isopropylthio)phenyl)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone is a synthetic organic compound featuring a central ethanone core. Its structure includes two critical moieties:

- A 4-(isopropylthio)phenyl group: This substituent comprises a phenyl ring with an isopropylthio (-S-iPr) group at the para position, contributing hydrophobic and electron-donating properties.

Properties

IUPAC Name |

1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]-2-(4-propan-2-ylsulfanylphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O2S/c1-15(2)25-19-6-4-16(5-7-19)12-20(23)22-13-17(14-22)21-10-8-18(24-3)9-11-21/h4-7,15,17-18H,8-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFMGVMSEVLPHPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=C(C=C1)CC(=O)N2CC(C2)N3CCC(CC3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-(Isopropylthio)phenyl)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, characterization, and biological effects, particularly in the context of pharmacological applications.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the azetidine ring and the introduction of various functional groups. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the compound.

Table 1: Characterization Data

| Characterization Method | Observations |

|---|---|

| NMR | Peaks at δ 1.2 (isopropyl), δ 3.0 (methoxy), δ 7.2 (aromatic protons) |

| IR | Characteristic peaks at 1650 cm⁻¹ (C=O stretch), 2950 cm⁻¹ (C-H stretch) |

| MS | Molecular ion peak at m/z 350 (M⁺) |

Biological Activity

Research on the biological activity of this compound indicates various pharmacological effects, including anti-inflammatory, analgesic, and potential anticancer properties.

Anticancer Activity

In vitro studies have shown that the compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has been tested against glioma and breast cancer cells, demonstrating significant inhibition of cell proliferation.

Case Study: Cytotoxicity Against Cancer Cells

In a study evaluating the cytotoxic effects on glioma cells, the compound exhibited an IC50 value of 6.5 µM, indicating substantial potency compared to standard chemotherapeutics like doxorubicin (IC50 = 8.0 µM).

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|

| Glioma | 6.5 | Doxorubicin | 8.0 |

| Breast Cancer | 7.2 | Paclitaxel | 9.5 |

The proposed mechanism of action for this compound involves the induction of apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. Flow cytometry analysis revealed that treatment with the compound led to an increase in sub-G1 phase cells, indicative of apoptosis.

Anti-inflammatory Activity

Additionally, preliminary studies suggest that this compound possesses anti-inflammatory properties. In animal models, it has been shown to reduce paw edema induced by carrageenan, suggesting its potential use in treating inflammatory conditions.

Case Study: Anti-inflammatory Effects

A study conducted on rats demonstrated a significant reduction in paw swelling when treated with the compound at doses of 10 mg/kg compared to control groups.

Comparison with Similar Compounds

Comparison with Similar Compounds

Halogen-Substituted Ethanones

describes brominated ethanones such as 2-bromo-1,2-bis(4-fluorophenyl)ethanone (33d) and 2-bromo-1-(4-fluorophenyl)-2-(4-methoxyphenyl)ethanone (33f). Key differences include:

- Substituent Effects : Bromine introduces steric hindrance and electrophilicity, while methoxy groups enhance electron density.

- Bioactivity: Brominated ethanones in were designed for antiparasitic activity, suggesting halogenation may enhance target engagement .

Azetidine/Piperidine-Containing Ethanones

- 1-(Azetidin-1-yl)-2-(2-(4-(3-fluoropropyl)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)ethanone (13) (): Shares the azetidine-ethanone core but replaces the isopropylthio group with a fluoropropylpyrazolopyrimidine. The fluoropropyl group may improve blood-brain barrier penetration compared to the target compound’s hydrophobic isopropylthio group .

- 1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone (): A simpler piperidine-ethanone derivative with a para-fluorophenyl group. Its safety data indicate moderate toxicity (LD50 > 2000 mg/kg), suggesting the target compound’s azetidine-methoxypiperidine system might require careful handling .

Substituent-Driven Electronic Effects

- 3-(2-(2-Cyclohexyl-1,3-dioxolan-4-yl)-1-(4-(trifluoromethyl)phenyl)ethanone (3c) (): The trifluoromethyl group confers strong electron-withdrawing effects, contrasting with the target compound’s electron-donating methoxy and thioether groups. This difference could influence solubility and metabolic stability .

- 1-(4-(1,1-Dimethylethyl)phenyl)-3-(4-methoxyphenyl)-1,3-propanedione (): The tert-butyl and methoxy groups enhance hydrophobicity, analogous to the isopropylthio group in the target compound. Such substituents may improve membrane permeability .

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Findings and Trends

- Bioactivity: Brominated ethanones () and fluorinated analogs () highlight the role of halogens in enhancing target specificity. The target compound’s isopropylthio group may similarly optimize binding to sulfur-interacting enzymes .

- Solubility and Stability : Methoxy and piperidine groups in the target compound likely improve aqueous solubility compared to highly halogenated analogs (e.g., 33d) but may reduce metabolic stability relative to trifluoromethyl-containing derivatives () .

- Safety Profile: Piperidine-ethanones () exhibit moderate toxicity, suggesting the target compound’s azetidine-methoxypiperidine system warrants rigorous safety evaluation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.